molecular formula C12H16O4S B8642817 2-[2-(4-Methylbenzene-1-sulfonyl)ethyl]-1,3-dioxolane CAS No. 63305-66-8

2-[2-(4-Methylbenzene-1-sulfonyl)ethyl]-1,3-dioxolane

Cat. No.: B8642817
CAS No.: 63305-66-8
M. Wt: 256.32 g/mol
InChI Key: QCMPHZDBSUAAON-UHFFFAOYSA-N
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Description

2-[2-(4-Methylbenzene-1-sulfonyl)ethyl]-1,3-dioxolane is a useful research compound. Its molecular formula is C12H16O4S and its molecular weight is 256.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

63305-66-8

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

2-[2-(4-methylphenyl)sulfonylethyl]-1,3-dioxolane

InChI

InChI=1S/C12H16O4S/c1-10-2-4-11(5-3-10)17(13,14)9-6-12-15-7-8-16-12/h2-5,12H,6-9H2,1H3

InChI Key

QCMPHZDBSUAAON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC2OCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of sodium 4-toluenesulphinate monohydrate (37.2 g, 0.19 mole) and 2-(2-bromoethyl)-1,3-dioxolane (20 ml, 0.17 mole) in dry DMF (100 ml) was stirred at room temperature for 64h, resulting in a homogenous solution. This was poured into ice/water (1 liter) containing conc. ammonia solution (100 ml) and stirred vigorously until a white precipitate formed. The solid was filtered off, washed with water, dried and recrystallised from propan-2-ol/ether to give the title compound (D24) as a white solid (28.7 g, 66%) m.p. 78°-80° C.
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
64h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
66%

Synthesis routes and methods II

Procedure details

A mixture of sodium 4-toluenesulphinate monohydrate (37.2 g, 0 19 mole) and 2-(2-bromoethyl)-1,3-dioxolane (20 ml, 0.17 mole) in dry DMF (100 ml) was stirred at room temperature for 64 h, resulting in a homogenous solution. This was poured into ice/water (1 liter) containing conc. ammonia solution (100 ml) and stirred vigorously until a white precipitate formed. The solid was filtered off, washed with water, dried and recrystallised from propan-2-ol/ether to give the title compound (D24) as a white solid (28.7 g, 66%) m.p. 78-80° C.. 1H-NMR (CDCl3) δ:
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
66%

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